

Spectroscopic Profile of 2-Carboethoxyimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carboethoxyimidazole

Cat. No.: B105911

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Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structural framework is a key component in various pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-carboethoxyimidazole**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-carboethoxyimidazole**.

Table 1: ^1H NMR Spectroscopic Data for **2-Carboethoxyimidazole** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.2	s	2H	H4 and H5 (imidazole ring)
4.42	q, $J = 7.1$ Hz	2H	-O-CH ₂ -CH ₃
1.41	t, $J = 7.1$ Hz	3H	-O-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **2-Carboethoxyimidazole**

Chemical Shift (δ) ppm	Assignment
~161	C=O (ester)
~138	C2 (imidazole ring)
~128	C4 and C5 (imidazole ring)
~62	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state ^{13}C NMR can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization) on the nitrogen atoms of the imidazole ring.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **2-Carboethoxyimidazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	N-H stretch (imidazole ring)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1500-1450	Medium-Strong	C=N and C=C stretch (imidazole ring)
~1280	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry Data for **2-Carboethoxyimidazole**

m/z	Interpretation
140.06	Molecular Ion [M] ⁺
113.05	[M - C ₂ H ₅] ⁺
95.05	[M - OC ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-carboethoxyimidazole** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -5 to 220 ppm
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount of **2-carboethoxyimidazole** (approximately 10-20 mg) was dissolved in a few drops of a volatile solvent such as methylene chloride.
- A single drop of this solution was applied to the surface of a clean, dry salt plate (KBr or NaCl).
- The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty sample compartment was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

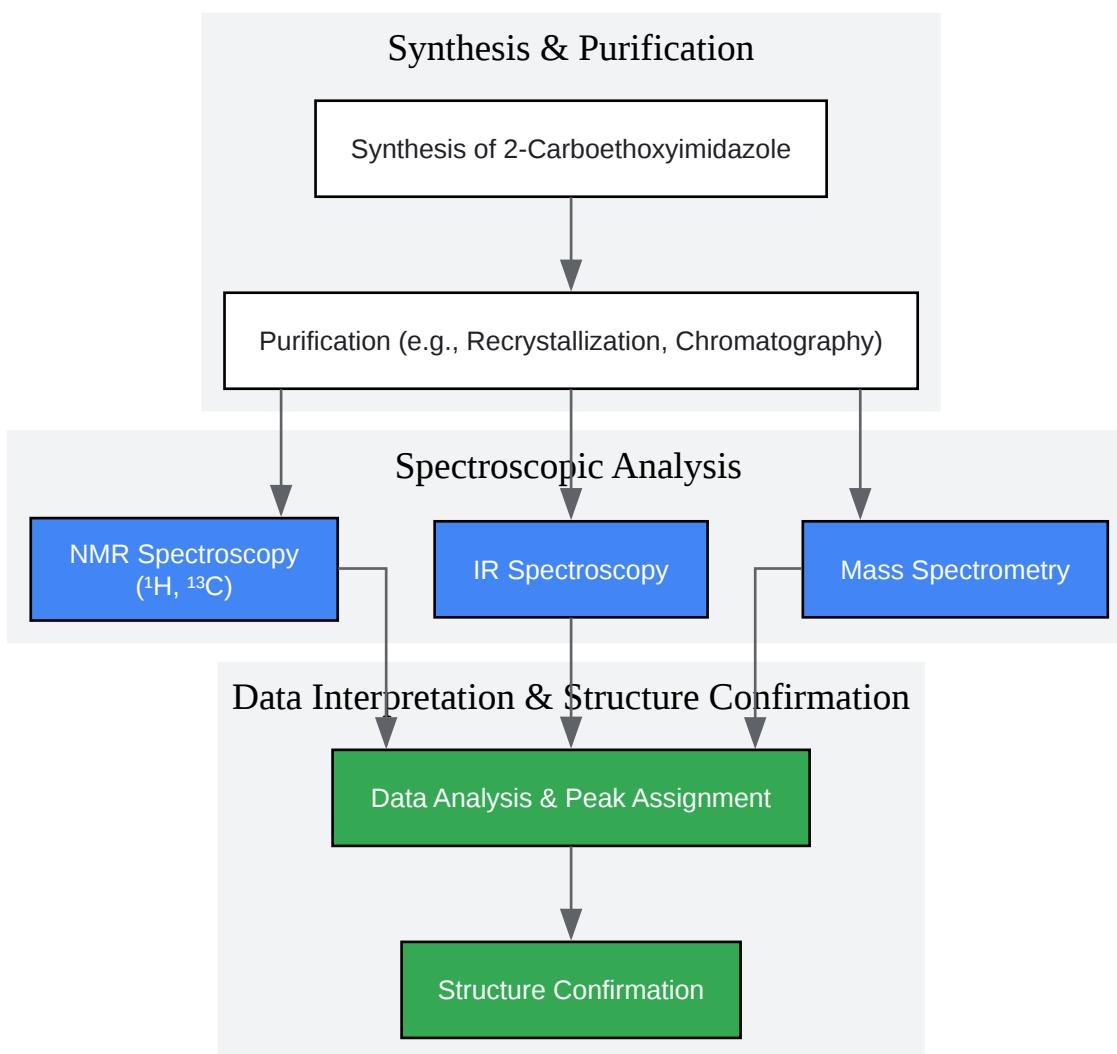
- Inlet: Gas Chromatography (GC) or direct insertion probe.
- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.

Mass Analysis:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Acquisition: The instrument was tuned and calibrated using a standard reference compound (e.g., perfluorotributylamine). The mass spectrum of **2-carboethoxyimidazole** was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-carboethoxyimidazole**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-carboethoxyimidazole**.

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References

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